molecular formula C13H7F3N2 B13679451 2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine

2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine

Cat. No.: B13679451
M. Wt: 248.20 g/mol
InChI Key: WWKFWNOLBFHECT-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of fluorine atoms on both the phenyl and imidazo[1,2-a]pyridine rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-difluoroaniline with a suitable pyridine derivative in the presence of a cyclizing agent. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine is unique due to the presence of both fluorine atoms and the imidazo[1,2-a]pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H7F3N2

Molecular Weight

248.20 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H7F3N2/c14-8-4-5-12-17-11(7-18(12)6-8)13-9(15)2-1-3-10(13)16/h1-7H

InChI Key

WWKFWNOLBFHECT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CN3C=C(C=CC3=N2)F)F

Origin of Product

United States

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